molecular formula C18H15N3O3 B2527308 N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-84-8

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2527308
CAS RN: 877649-84-8
M. Wt: 321.336
InChI Key: ZQMRJUDTGAVVNV-UHFFFAOYSA-N
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Description

“N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . Through solution-phase parallel synthesis and high throughput evaluation, several new pyrimidine derivatives were recognized as inhibitors .


Chemical Reactions Analysis

Pyrimidines have been found to exhibit inhibitory response versus the expression and activities of certain vital inflammatory mediators . They inhibit both IL-2 and IL-8 levels as well .

Scientific Research Applications

Anticancer Activity:

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines. For instance, thiazolopyrimidine derivatives derived from this compound demonstrated excellent anticancer activity, inducing apoptosis and inhibiting CDK enzymes . Further studies could explore its mechanism of action and potential clinical applications.

Aggregation-Induced Emission Enhancement (AIEE):

Interestingly, pyrrolo[1,2-a]pyrimidines, synthesized from NH-pyrroles (including our compound), exhibit unpredicted time-dependent AIEE properties . AIEE refers to enhanced fluorescence emission in the aggregated state, which has applications in bioimaging, sensors, and optoelectronic devices. Investigating the AIEE behavior of our compound could lead to novel applications.

Anti-Inflammatory Properties:

While not extensively explored, derivatives of pyrrolo[1,2-a]pyrimidine may possess anti-inflammatory activity. Researchers have synthesized related compounds via 4-HO-TEMPO-mediated annulation, suggesting potential therapeutic applications . Further studies could elucidate their anti-inflammatory mechanisms and evaluate their efficacy.

Synthetic Applications:

Beyond its biological activities, N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can serve as a valuable synthetic intermediate. Its unique structure allows for diverse functionalization. Researchers have employed it in the synthesis of other heterocycles, demonstrating its versatility . Investigating additional synthetic pathways and applications could be fruitful.

Mechanism of Action

The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes .

Future Directions

Research developments suggest that detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This indicates a promising future direction for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

N-(4-acetylphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-3-8-16-19-9-15(18(24)21(16)10-11)17(23)20-14-6-4-13(5-7-14)12(2)22/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMRJUDTGAVVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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